N-allylsarcosine ethyl ester

Description

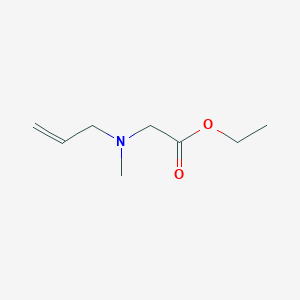

N-Allylsarcosine ethyl ester is a synthetic derivative of sarcosine (N-methylglycine), where the methyl group on the nitrogen atom is replaced by an allyl (CH₂CHCH₂) group, and the carboxylic acid is esterified with ethanol.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 2-[methyl(prop-2-enyl)amino]acetate |

InChI |

InChI=1S/C8H15NO2/c1-4-6-9(3)7-8(10)11-5-2/h4H,1,5-7H2,2-3H3 |

InChI Key |

OFDYNIRENYEZIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-allylsarcosine ethyl ester with key analogs:

*Inferred structure based on sarcosine derivatives.

Physicochemical Properties

- Reactivity : Unlike the nitroso group in N-nitroso sarcosine ethyl ester (prone to redox reactions), the allyl group may undergo polymerization or electrophilic additions .

Key Research Findings

Functional Comparisons

- Enzyme Interactions: Ethyl esters of amino acids (e.g., phenylalanine, methionine) are often substrates for esterases; the allyl group may alter enzymatic hydrolysis rates .

- Thermal Stability : Ethyl esters with unsaturated groups (e.g., allyl) may degrade faster at high temperatures compared to saturated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-allylsarcosine ethyl ester, and how do reaction conditions influence yield?

- Methodology :

- Esterification : React sarcosine with allyl bromide in the presence of a base (e.g., NaOH) to form N-allylsarcosine, followed by ethyl esterification using ethanol and an acid catalyst (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) .

- Transesterification : Use supercritical ethanol under high pressure (e.g., 200–250 bar) and temperature (200–250°C) to optimize ester yield, as demonstrated in analogous ethyl ester syntheses .

- Purification : Employ column chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to isolate the pure compound.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm allyl and ethyl group attachment to the sarcosine backbone. Compare chemical shifts with reference data for sarcosine derivatives .

- Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures, critical for storage and handling protocols .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Experimental Design :

- Cellular Uptake Studies : Use fluorescence-labeled derivatives or radiolabeled isotopes (e.g., ¹⁴C) to track intracellular accumulation in model cell lines (e.g., HeLa or HEK293) .

- Enzyme Inhibition Assays : Screen for interactions with enzymes like peptidases or dehydrogenases via spectrophotometric methods (e.g., NADH absorbance at 340 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. hexanoyl groups) impact the pharmacokinetic profile of sarcosine ethyl esters?

- Structure-Activity Relationship (SAR) Analysis :

- Computational Modeling : Compare molecular docking scores of this compound and N-hexanoyl derivatives against target proteins (e.g., glycine transporters) using software like AutoDock Vina .

- In Vivo Pharmacokinetics : Administer equimolar doses to rodent models and measure plasma half-life via LC-MS/MS. Note that allyl groups may enhance blood-brain barrier permeability compared to bulkier substituents .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sarcosine derivatives?

- Data Reconciliation Framework :

- Meta-Analysis : Aggregate results from studies using standardized protocols (e.g., fixed pH or temperature) to minimize variability .

- Dose-Response Curves : Replicate conflicting studies with gradient concentrations (e.g., 1–100 µM) to identify non-linear effects or threshold phenomena .

- Controlled Variables : Isolate confounding factors like solvent choice (e.g., DMSO vs. ethanol) that may alter compound solubility or stability .

Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising enantiomeric purity?

- Process Chemistry Considerations :

- Heterogeneous Catalysis : Test metal-organic frameworks (MOFs) or immobilized lipases to enhance stereoselectivity and recyclability .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. What advanced spectroscopic techniques validate the degradation pathways of this compound under physiological conditions?

- Degradation Profiling :

- LC-HRMS/MS : Identify hydrolytic products (e.g., sarcosine and allyl alcohol) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) .

- Isotope Tracing : Use deuterated solvents (e.g., D₂O) to track proton exchange during ester bond cleavage .

Methodological Resources

- Synthetic Protocols : Refer to NIST Chemistry WebBook for validated spectral data .

- Biological Assays : Adapt protocols from arginine ethyl ester studies, noting esterase-sensitive mechanisms .

- Safety Guidelines : Follow OSHA HCS standards for handling reactive intermediates (e.g., allyl bromide) .

Note : Avoid commercial synthesis routes; prioritize peer-reviewed methodologies from journals like the Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.